![molecular formula C12H10BrNO3 B183491 Acide 3-[5-(4-bromophényl)-1,3-oxazol-2-yl]propanoïque CAS No. 23464-96-2](/img/structure/B183491.png)
Acide 3-[5-(4-bromophényl)-1,3-oxazol-2-yl]propanoïque
Vue d'ensemble
Description
3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid (3-BPOPA) is a small organic molecule with a wide range of applications in the fields of medicinal chemistry, biochemistry, and materials science. 3-BPOPA is an important intermediate in the synthesis of various pharmaceuticals and materials, and has been studied extensively in the past few decades.
Applications De Recherche Scientifique
Chimie médicinale
En chimie médicinale, les dérivés d’oxazole comme l’acide 3-[5-(4-bromophényl)-1,3-oxazol-2-yl]propanoïque sont appréciés pour leurs activités biologiques. Ils servent d’intermédiaires dans la synthèse de nouvelles entités chimiques ayant des applications thérapeutiques potentielles. Les oxazoles ont été associés à des activités antimicrobiennes, anticancéreuses, antituberculeuses, anti-inflammatoires, antidiabétiques, antiobésité et antioxydantes . Ce composé pourrait être un précurseur dans le développement de médicaments ciblant ces domaines.
Agriculture
Dans le secteur agricole, les composés oxazoliques ont été explorés pour leurs propriétés antibactériennes contre les agents pathogènes affectant les cultures . Le groupe bromophényle du composé pourrait potentiellement être utilisé pour développer des agents de protection des plantes, offrant une défense chimique contre les infections bactériennes.
Science des matériaux
Les propriétés structurelles des dérivés d’oxazole les rendent appropriés pour la création de nouveaux matériaux. Par exemple, ils peuvent être utilisés dans la synthèse d’oligomères et de polymères à cristaux liquides à chaîne latérale, qui ont des applications dans la création de matériaux avancés présentant des propriétés spécifiques d’émission de lumière ou de conduction électrique .
Science de l’environnement
Des composés comme l’this compound peuvent être utilisés en science de l’environnement pour la synthèse de substances qui aident à détecter les polluants environnementaux. Leur réactivité pourrait être utilisée dans le développement de capteurs ou de tests pour surveiller la qualité de l’environnement .
Biochimie
En biochimie, le cycle oxazole est un composant de nombreuses molécules biologiquement actives. Le composé en question pourrait être utilisé dans des tests biochimiques comme élément constitutif pour étudier les interactions protéiques ou les activités enzymatiques, étant donné son potentiel à interagir avec les macromolécules biologiques .
Pharmacologie
Pharmacologiquement, les dérivés d’oxazole font partie de plusieurs préparations commercialisées, y compris les médicaments antidiabétiques et anti-inflammatoires . La structure du composé pourrait être modifiée pour améliorer ses propriétés pharmacocinétiques, ce qui en fait un atout précieux dans les processus de conception et de découverte de médicaments.
Mécanisme D'action
3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid is a small organic molecule that is capable of binding to a variety of proteins and enzymes in the body. The exact mechanism of action of 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid is not yet fully understood, but it is believed to interact with proteins and enzymes by forming hydrogen bonds and hydrophobic interactions. Additionally, 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid is believed to be able to modulate the activity of proteins and enzymes by binding to their active sites and altering their conformation.
Biochemical and Physiological Effects
3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid has been shown to have a variety of biochemical and physiological effects on the body. In vitro studies have shown that 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid is capable of modulating the activity of proteins and enzymes involved in a variety of cellular processes, including cell proliferation, cell death, and signal transduction. Additionally, in vivo studies have shown that 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid is capable of modulating the activity of proteins and enzymes involved in a variety of physiological processes, including metabolism, immunity, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid is that it is relatively easy to synthesize and is available commercially. Additionally, 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid is stable and can be stored for long periods of time without significant degradation. On the other hand, one of the main limitations of 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid is that it can be toxic to cells and organisms at high concentrations. Additionally, 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid can be difficult to work with due to its low solubility in aqueous solutions.
Orientations Futures
The potential future directions for 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid are numerous. One potential direction is to develop new synthesis methods for 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid that are more efficient and cost-effective. Additionally, 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid could be used in the development of new pharmaceuticals and materials, as well as in the study of a variety of biological processes. Finally, 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid could be used to develop new imaging technologies and diagnostic tools.
Méthodes De Synthèse
3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid can be synthesized using a variety of methods, including the Buchwald-Hartwig amination reaction, the Suzuki-Miyaura cross-coupling reaction, and the Stille reaction. In the Buchwald-Hartwig amination reaction, an aryl halide is reacted with an amine in the presence of a palladium catalyst and a base to form an arylamine. In the Suzuki-Miyaura cross-coupling reaction, an aryl halide is reacted with an organoboron compound in the presence of a palladium catalyst to form an arylboronic acid. Finally, in the Stille reaction, an organotin compound is reacted with an aryl halide in the presence of a palladium catalyst to form aryltin compounds.
Propriétés
IUPAC Name |
3-[5-(4-bromophenyl)-1,3-oxazol-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c13-9-3-1-8(2-4-9)10-7-14-11(17-10)5-6-12(15)16/h1-4,7H,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFDJAGKPSZXGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)CCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50581415 | |
| Record name | 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50581415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23464-96-2 | |
| Record name | 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50581415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-Bromophenyl)oxazole-2-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine](/img/structure/B183411.png)
![1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B183413.png)
![2-(2,4-Dinitrobenzylthio)-1H-benzo[d]imidazole](/img/structure/B183414.png)
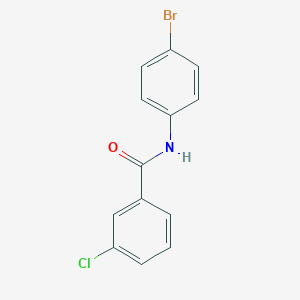
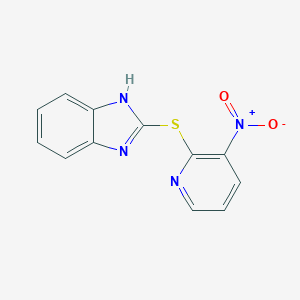
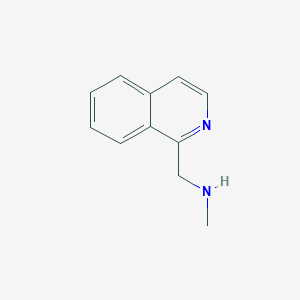

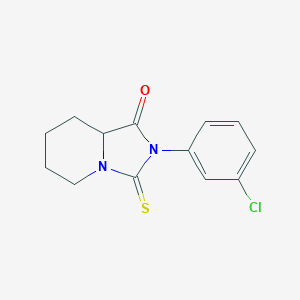
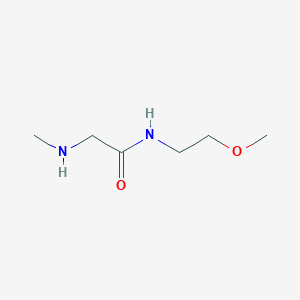
![4-[(Methylamino)acetyl]morpholine](/img/structure/B183425.png)
![1-[4-(Bromomethyl)phenyl]propan-1-one](/img/structure/B183427.png)
methanone](/img/structure/B183428.png)
